Methyl 2-iodo-4-methoxybenzoate

Descripción general

Descripción

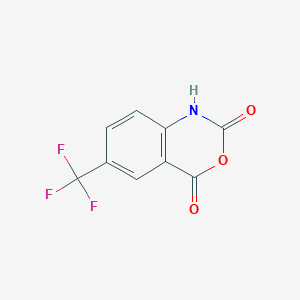

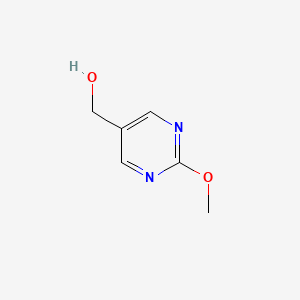

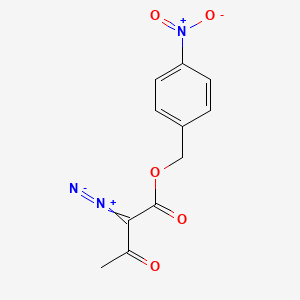

“Methyl 2-iodo-4-methoxybenzoate” is a chemical compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 . It is typically a pale-yellow to yellow-brown sticky oil to semi-solid substance .

Molecular Structure Analysis

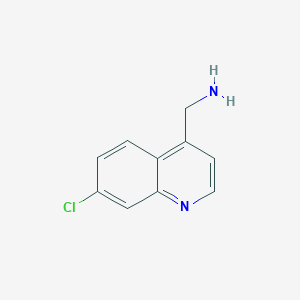

The molecular structure of “Methyl 2-iodo-4-methoxybenzoate” consists of a benzene ring substituted with an iodine atom, a methoxy group, and a carboxylate ester . The InChI code for this compound is 1S/C9H9IO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3 .

Physical And Chemical Properties Analysis

“Methyl 2-iodo-4-methoxybenzoate” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 292.07 . Other physical and chemical properties such as boiling point, melting point, and flash point are not explicitly mentioned for this compound in the search results.

Aplicaciones Científicas De Investigación

Thermochemical Properties

Methyl 2-iodo-4-methoxybenzoate, as part of the methyl methoxybenzoates family, has been studied for its structural and thermochemical properties. Research by Flores et al. (2019) has explored these aspects both experimentally and computationally, including analyses of combustion and vaporization enthalpies, standard molar enthalpies of formation, and electronic density of the molecules (Flores et al., 2019).

Imaging Inflammation

A derivative of methyl 4-methoxybenzoate was utilized to create a new probe for imaging inflammation in preclinical models. The compound, [(125)I]IodoDPA-713, synthesized by Wang et al. (2009), targets the translocator protein (TSPO) and has shown potential in quantifying inflammation in neurotoxicant-treated rats and lung inflammation models (Wang et al., 2009).

Synthesis Applications

Methyl 2-iodo-4-methoxybenzoate has found utility in organic synthesis processes. For instance, Zhou and Snider (2008) reported its use in the synthesis of (+/-)-vibralactone, where it underwent processes like reductive alkylation, hydrolysis, iodolactonization, and intramolecular aldol reaction (Zhou & Snider, 2008).

Suzuki Cross-Coupling Reaction

In the field of organic chemistry, this compound has also been used in the Suzuki cross-coupling reaction. A study by Chaumeil et al. (2000) describes its application in obtaining biaryls, highlighting its role in organic synthesis and potential pharmaceutical applications (Chaumeil et al., 2000).

Photostabilization and Singlet Oxygen Quenching

The methyl methoxybenzoates, including 2-methoxybenzoate, demonstrate interesting behaviors in photostabilization and singlet oxygen quenching, which are crucial in polymer degradation and stability. Research by Soltermann et al. (1995) explored these properties in various solvents and environmental conditions, shedding light on its potential in material science applications (Soltermann et al., 1995).

Safety and Hazards

“Methyl 2-iodo-4-methoxybenzoate” is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Propiedades

IUPAC Name |

methyl 2-iodo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRNSLCBMOIYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-iodo-4-methoxybenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-Bis[di(p-tolyl)amino]biphenyl](/img/structure/B1422727.png)